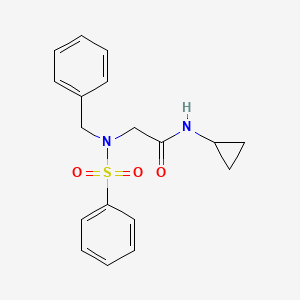![molecular formula C18H21N3O2 B5541450 1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)
1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" and related compounds involves complex organic synthesis techniques. Studies have detailed the preparation of structurally similar piperazine derivatives, highlighting various synthetic routes and modifications to improve potency and selectivity for targeted pharmacological activities. For instance, the synthesis of second-generation (cyanomethyl)piperazines with increased oral activity through modifications on the pyridine derivatives illustrates the complexity and innovation in synthesizing such compounds (Carceller et al., 1993).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine," focuses on understanding the compound's conformation, stereochemistry, and its implications on biological activity. The crystal and molecular structures of related compounds have been determined, showing how molecular conformation affects interaction with biological targets. For example, studies on the crystal structure of 4-methylphenol with piperazine demonstrate the role of hydrogen bonding in molecular stability and interaction (Jin et al., 2001).
科学的研究の応用
PAF Antagonists Development :
- Carceller et al. (1993) synthesized and evaluated a second generation of (cyanomethyl)piperazines, including derivatives similar to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", as PAF antagonists. These compounds showed increased oral activity and were evaluated using in vitro and in vivo assays (Carceller et al., 1993).
Kappa-Receptor Agonist Development :
- Naylor et al. (1993) developed 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines, a class related to the compound , as kappa-opioid receptor agonists. These compounds were explored for their potential in pain management (Naylor et al., 1993).
Antitumor Activity in Bis-Indole Derivatives :
- Andreani et al. (2008) reported the synthesis of compounds, including piperazine derivatives, which were tested for antitumor activity. These compounds showed notable activity against certain human cell lines (Andreani et al., 2008).
Study of α7 Nicotinic Acetylcholine Receptor Modulators :
- Clark et al. (2014) investigated a new class of α7 nicotinic acetylcholine receptor modulators based on a similar piperazine scaffold. These compounds were evaluated for their potential in treating inflammatory disorders (Clark et al., 2014).
Discovery of G Protein-Biased Dopaminergics :
- Möller et al. (2017) explored 1,4-disubstituted aromatic piperazines, which include structures akin to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", for their potential as dopamine receptor partial agonists. These compounds were shown to favor activation of G proteins over β-arrestin recruitment (Möller et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWPCBBQYZFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)


![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)






![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)